molecular formula C5H9ClN2O B12360001 6-Chloro-2-methyl-1,3-diazinan-4-one

6-Chloro-2-methyl-1,3-diazinan-4-one

Cat. No.: B12360001
M. Wt: 148.59 g/mol
InChI Key: RSOXLCCBRHYHLR-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1,3-diazinan-4-one is a heterocyclic organic compound that belongs to the diazinane family. This compound features a six-membered ring containing two nitrogen atoms and one chlorine atom, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-diaminopropane with phosgene, followed by chlorination. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the stability of intermediates and the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents like dichloromethane or toluene can enhance the reaction efficiency. The final product is usually purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups like hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Chloro-2-methyl-1,3-diazinan-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in the development of biochemical assays and as a probe for studying enzyme activities.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the diazinane ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methyl-1,3-diazine
  • 6-Chloro-2-methyl-1,3-diazepane
  • 6-Chloro-2-methyl-1,3-diazepin-4-one

Uniqueness

6-Chloro-2-methyl-1,3-diazinan-4-one is unique due to its specific ring structure and the presence of a chlorine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

6-chloro-2-methyl-1,3-diazinan-4-one

InChI

InChI=1S/C5H9ClN2O/c1-3-7-4(6)2-5(9)8-3/h3-4,7H,2H2,1H3,(H,8,9)

InChI Key

RSOXLCCBRHYHLR-UHFFFAOYSA-N

Canonical SMILES

CC1NC(CC(=O)N1)Cl

Origin of Product

United States

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